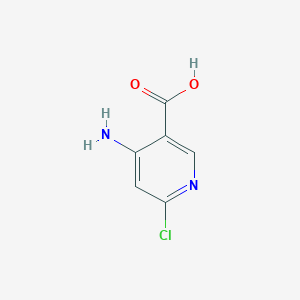

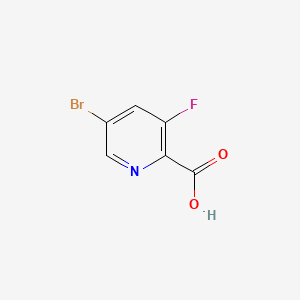

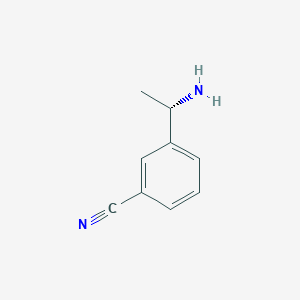

![molecular formula C6H13NO3 B1287234 3-[(2-Hydroxyethyl)amino]butanoic acid CAS No. 89584-45-2](/img/structure/B1287234.png)

3-[(2-Hydroxyethyl)amino]butanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods to achieve high enantiomeric purity, as seen in the synthesis of a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid . Another method reported the synthesis of optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid, which involved the reduction of N-Boc-D-tyrosine methyl ester with DiBAL to an aldehyde, followed by conversion to the target compound . Additionally, the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid from 3-(3-nitro benzoyl) propionate ether through a series of reductions and ring-opening reactions is noted for its low cost and suitability for industrial-scale production .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(2-Hydroxyethyl)amino]butanoic acid is characterized by the presence of amino and hydroxy functional groups attached to a butanoic acid backbone. These functional groups are crucial for the biological activity of the compounds and their interaction with biological targets. The stereochemistry of these compounds is also significant, as it can affect their biological activity and the synthesis of stereoselective inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include reductions, cyclizations, and ring-opening reactions . The reactivity of the hydroxy and amino groups allows for further functionalization and the formation of complex molecules, such as oligomers . The reaction of 3-hydroxy acids with acidic materials to yield unsaturated carboxylic acids and γ-butyrolactones demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound are influenced by their functional groups and molecular structure. For instance, the presence of hydroxy and amino groups can affect the solubility, acidity, and hydrogen bonding capability of the compound. The enantiomeric purity is crucial for the biological activity and pharmacokinetic properties of the compounds . The synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, highlights the importance of these properties in medicinal applications .

Applications De Recherche Scientifique

Nutritional and Metabolic Significance

A comprehensive review by Vázquez-Añón et al. (2017) highlights the chemical and metabolic pathways of methionine sources, including 3-[(2-Hydroxyethyl)amino]butanoic acid derivatives, focusing on their bioefficacy in animal nutrition. This study elaborates on the enzymatic conversion mechanisms and dose-response relationships, providing insight into optimal dietary supplementation strategies for monogastric animals. The detailed comparison underlines the unique metabolic roles of these compounds and their impact on growth and feed consumption, which is critical for advancing agricultural practices and animal health (Vázquez-Añón et al., 2017).

Biomedical Applications

In the realm of biomedicine, the versatility of this compound derivatives extends to drug synthesis and therapeutic interventions. Zhang et al. (2021) discuss the role of levulinic acid, a derivative, in cancer treatment and medical materials. This review underscores the utility of such compounds in creating more efficient and cost-effective drugs, emphasizing their potential in targeted therapies and drug delivery systems. The adaptability of these derivatives in forming biocompatible linkers and protective groups for drug synthesis marks a significant advancement in pharmaceutical sciences (Zhang et al., 2021).

Agricultural and Food Science Insights

Smit et al. (2009) provide a detailed examination of branched-chain aldehydes, including those derived from amino acids similar to this compound, highlighting their importance in food flavoring. The paper reviews the production and breakdown pathways of these compounds, offering valuable knowledge on how to manipulate and enhance flavor profiles in both fermented and non-fermented food products. Understanding these mechanisms is crucial for food scientists aiming to innovate and improve food quality and consumer satisfaction (Smit et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-hydroxyethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-5(4-6(9)10)7-2-3-8/h5,7-8H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDYKUAFLILKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611637 | |

| Record name | 3-[(2-Hydroxyethyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89584-45-2 | |

| Record name | 3-[(2-Hydroxyethyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

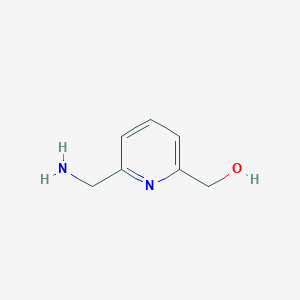

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)

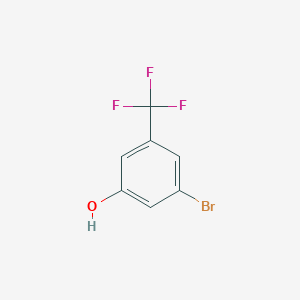

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)

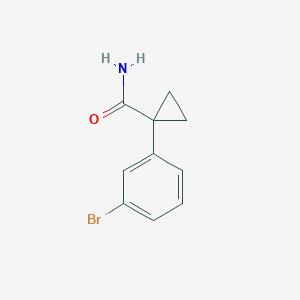

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)

![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)